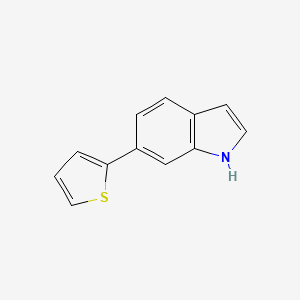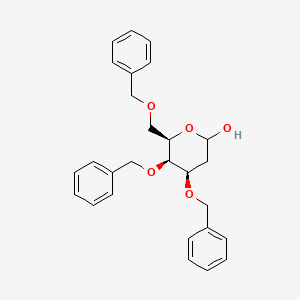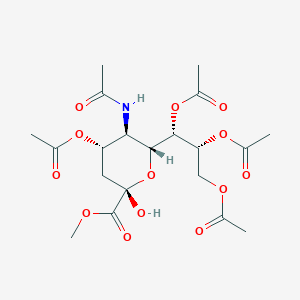![molecular formula C6H6N2O B1352740 5,6-二氢吡咯并[1,2-c]咪唑-7-酮 CAS No. 426219-43-4](/img/structure/B1352740.png)
5,6-二氢吡咯并[1,2-c]咪唑-7-酮
描述
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is a heterocyclic compound with the molecular formula C6H6N2O. It is characterized by a fused ring system consisting of a pyrrole and an imidazole ring.
科学研究应用
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one typically involves the annulation of the imidazole ring to the pyrrole ring. One common method includes the silylation of 4-hydroxypyrrolidin-2-one, followed by transformation into a cyclic imidate, subsequent amination with aminoacetal, and cyclization of the resulting amidine . Another approach involves the reaction of pyrroline with 2,2-dimethoxyethanamine in a dichloromethane-methanol system, followed by cyclization in formic acid .
Industrial Production Methods
While specific industrial production methods for 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one are not well-documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in product quality.
化学反应分析
Types of Reactions
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrole or imidazole rings.
作用机制
The mechanism of action of 5,6-Dihydropyrrolo[1,2-c]imidazol-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an agonist or antagonist at adrenergic receptors, influencing signal transduction pathways. The exact pathways and molecular targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: Known for its nootropic activity.
Pyrrolopyrazine derivatives: Exhibits a wide range of biological activities, including antimicrobial and antitumor properties.
Uniqueness
5,6-Dihydropyrrolo[1,2-c]imidazol-7-one is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold in medicinal chemistry and materials science.
属性
IUPAC Name |
5,6-dihydropyrrolo[1,2-c]imidazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c9-6-1-2-8-4-7-3-5(6)8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGGKVFNNQUZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457493 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
426219-43-4 | |
| Record name | 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-[3-(Trifluoromethyl)phenoxy]azetidine](/img/structure/B1352677.png)




